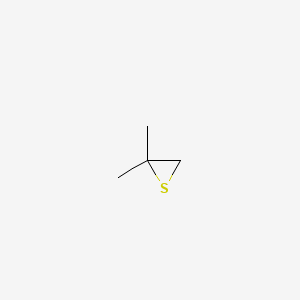

2,2-ジメチルチイラン

概要

説明

科学的研究の応用

2,2-Dimethylthiirane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of sulfur-containing heterocycles and other organosulfur compounds.

Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research is ongoing into its potential use in drug development, particularly for its anticancer and antibacterial properties.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

作用機序

Target of Action

These compounds are known to interact with various chemical structures and processes, particularly in the field of polymer chemistry .

Mode of Action

2,2-Dimethylthiirane, also known as Isobutylene Sulfide, has been shown to radically homopolymerize and copolymerize with acrylates and styrene . This introduces a degradable thioester backbone functionality into the resulting polymers . The aminolysis of these homopolymers leads to the formation of 2,2-Dimethylthiirane and salicylamides .

Biochemical Pathways

The biochemical pathways affected by 2,2-Dimethylthiirane and Isobutylene Sulfide are primarily related to polymer chemistry. The compounds participate in radical homopolymerization and copolymerization processes, introducing degradable thioester linkages into the resulting polymers .

Pharmacokinetics

Their chemical properties, such as molecular weight and structure, can provide some insights

Result of Action

The result of the action of 2,2-Dimethylthiirane and Isobutylene Sulfide is the formation of polymers with degradable thioester backbones . This property is valuable in the development of biodegradable materials and other applications in polymer chemistry.

準備方法

Synthetic Routes and Reaction Conditions

2,2-Dimethylthiirane can be synthesized through several methods. One common approach involves the reaction of isobutylene oxide with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, yielding 2,2-Dimethylthiirane as the primary product.

Another method involves the ring expansion of 2-(halomethyl)thiiranes. For example, 2-(chloromethyl)thiirane can undergo alkaline hydrolysis to produce 2,2-Dimethylthiirane. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of 2,2-Dimethylthiirane often involves the large-scale synthesis of isobutylene oxide followed by its reaction with hydrogen sulfide. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

化学反応の分析

Types of Reactions

2,2-Dimethylthiirane undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with 2,2-Dimethylthiirane under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiirane derivatives.

類似化合物との比較

Similar Compounds

Thiirane: The parent compound of 2,2-Dimethylthiirane, with a simpler structure.

2,3-Dimethylthiirane: A similar compound with methyl groups at different positions.

2-Isopropylthiirane: Another derivative with an isopropyl group instead of methyl groups.

Uniqueness

2,2-Dimethylthiirane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiirane derivatives. Its stability and ease of synthesis make it a valuable compound for various applications.

生物活性

2,2-Dimethylthiirane is a sulfur-containing heterocyclic compound with significant biological activity. Its unique structure positions it as a subject of interest in various fields, including medicinal chemistry and microbiology. This article aims to synthesize current research findings regarding the biological activities of 2,2-dimethylthiirane, focusing on its interactions with biological systems and potential applications.

2,2-Dimethylthiirane, also known as a thiirane or sulfur epoxide, features a three-membered ring structure that includes sulfur. This unique configuration contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2,2-dimethylthiirane exhibits antimicrobial properties, particularly against certain strains of bacteria and fungi. For instance, studies involving Clostridioides difficile suggest that thiol metabolism, which includes compounds like 2,2-dimethylthiirane, plays a critical role in the organism's growth and toxin production . The compound’s influence on the metabolic pathways in bacteria can alter their pathogenicity.

Copolymerization Studies

Anionic copolymerization studies have shown that 2,2-dimethylthiirane can react with elemental sulfur to form polysulfides. This reaction is facilitated by sodium thiophenolate in benzene solution, indicating potential applications in materials science and polymer chemistry . The resulting materials may possess unique properties beneficial for various industrial applications.

Thermochemical studies reveal insights into the stability and reactivity of 2,2-dimethylthiirane compared to other epoxides and thiiranes. The compound's heat of formation and reaction energies have been analyzed through calorimetric methods, providing a deeper understanding of its chemical behavior under different conditions .

Case Studies

-

Clostridioides difficile Metabolism

- Objective : To investigate the role of sulfur-containing compounds in the metabolism of C. difficile.

- Findings : Elevated levels of cysteine and related compounds like 2,2-dimethylthiirane were found to influence toxin production and bacterial growth dynamics. The metabolic network involving these compounds was crucial for energy production in anaerobic conditions .

- Polymer Synthesis

Data Tables

特性

IUPAC Name |

2,2-dimethylthiirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-4(2)3-5-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJOFJDIHKHKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191151 | |

| Record name | 2,2-Dimethylthiirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-13-2 | |

| Record name | 2,2-Dimethylthiirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylthiirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylthiirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and molecular formula of 2,2-dimethylthiirane?

A1: 2,2-Dimethylthiirane (isobutylene sulfide) has the molecular formula C4H8S. It is a cyclic sulfide with a three-membered ring containing one sulfur atom and two carbon atoms, with two methyl groups attached to one of the carbon atoms.

Q2: What are the typical products formed during the cationic ring-opening polymerization of 2,2-dimethylthiirane?

A3: The cationic polymerization of 2,2-dimethylthiirane yields a mixture of crystalline and amorphous polymers. The amorphous polymer results from a combination of head-to-tail, head-to-head, and tail-to-tail polymerization mechanisms. [] This phenomenon is also observed, although to a lesser extent, in the cationic polymerization of isobutylene oxide. []

Q3: Can 2,2-dimethylthiirane be copolymerized with other monomers?

A4: Yes, 2,2-dimethylthiirane can be copolymerized with other monomers like elemental sulfur. This reaction, initiated by sodium thiophenolate in benzene, produces copolymers containing short polysulfide chains. [] Notably, with sufficient sulfur, diads of 2,2-dimethylthiirane are absent in the resulting copolymer. [] Moreover, 2,2-dimethylthiirane can copolymerize with styrene and methacrylates through free-radical polymerization, introducing degradable thioester functionalities into the polymer backbone. []

Q4: Are there any spectroscopic data available for identifying 2,2-dimethylthiirane?

A5: Yes, the rotational spectrum of 2,2-dimethylthiirane has been extensively studied. It has been characterized for its ground and torsionally excited states, allowing for the determination of rotational and centrifugal distortion constants. [] Additionally, the spectra of 13C and 34S isotopomers have been assigned, providing information about the molecule's structure. [, ] Further studies have even determined the 33S nuclear quadrupole coupling constants from its hyperfine structure. [, ]

Q5: What are the potential applications of 2,2-dimethylthiirane in materials science?

A6: 2,2-Dimethylthiirane shows potential as a building block for polymers with degradable thioester linkages. [] This property makes these polymers attractive for applications requiring controlled degradation, such as biomedical devices or environmentally friendly plastics.

Q6: How does 2,2-dimethylthiirane interact with Lewis acids?

A7: Lewis acids like copper(II) triflate or indium(III) triflate can catalyze the ring-opening of 2,2-dimethylthiirane by deactivated aromatic amines. [, ] This reaction leads to the formation of 2-(arylamino)ethanethiols, which are valuable precursors for synthesizing 1,4-benzothiazine derivatives. [, ] The regioselectivity of this reaction depends on the specific Lewis acid catalyst and the substituents on the arylamine. [, ]

Q7: What is the behavior of 2,2-dimethylthiirane under high-pressure conditions?

A8: Under high pressure, 2,2-dimethylthiirane reacts with carbon disulfide in the presence of triethylamine to yield 4,4-dimethyl-1,3-dithiolane-2-thione almost quantitatively. [] This reaction, catalyzed by tertiary amines, proceeds with a negative activation volume, indicating that pressure accelerates the reaction rate. []

Q8: How does 2,2-dimethylthiirane compare to isobutylene oxide in its polymerization behavior?

A9: While both 2,2-dimethylthiirane and isobutylene oxide undergo cationic polymerization, there are key differences in their behavior. The longer C-S bond in the sulfide results in less steric hindrance compared to the oxide, leading to differences in polymer stereoregularity. [] Moreover, 2,2-dimethylthiirane exhibits a greater tendency for head-to-head and tail-to-tail additions during polymerization, resulting in a higher proportion of amorphous polymer compared to isobutylene oxide. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。